Cas no 1805007-18-4 (3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride)

3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride
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- インチ: 1S/C7H2ClF2I2NO/c8-6(14)5-4(7(9)10)2(11)1-3(12)13-5/h1,7H
- InChIKey: MZYYVBJYJBMWQC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(C(=O)Cl)C=1C(F)F)I
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 30
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072249-250mg |
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride |
1805007-18-4 | 97% | 250mg |
$480.00 | 2022-04-01 | |
Alichem | A029072249-500mg |
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride |
1805007-18-4 | 97% | 500mg |
$847.60 | 2022-04-01 | |
Alichem | A029072249-1g |
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride |
1805007-18-4 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chlorideに関する追加情報
Introduction to 3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride (CAS No. 1805007-18-4)
3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride (CAS No. 1805007-18-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features and reactivity. This compound, featuring a pyridine core substituted with a difluoromethyl group and two iodo atoms at the 4 and 6 positions, along with a carbonyl chloride functionality at the 2 position, presents a unique platform for synthetic chemistry and drug development.
The presence of the difluoromethyl group is particularly noteworthy, as this moiety is widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties in drug candidates. In recent years, the incorporation of difluoromethyl groups into bioactive molecules has been extensively studied, with numerous examples demonstrating their utility in creating more effective and durable therapeutic agents. For instance, drugs such as flupirtine (a neurokinin-1 receptor antagonist) and some antiviral compounds incorporate this moiety to improve their pharmacological profiles.
The carbonyl chloride functionality in 3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride further enhances its synthetic utility. Carbonyl chlorides are well-known for their reactivity in nucleophilic addition reactions, making them valuable intermediates in the synthesis of various heterocyclic compounds. This reactivity allows for the facile introduction of new functional groups or the construction of complex molecular architectures, which is crucial in medicinal chemistry.
The iodo substituents at the 4 and 6 positions of the pyridine ring provide additional handles for further functionalization. Iodine atoms are commonly used in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are powerful tools for constructing carbon-carbon bonds. These reactions are pivotal in the synthesis of biaryl structures, which are prevalent in many biologically active compounds. The dual iodination in this compound thus offers multiple opportunities for structural diversification during drug discovery campaigns.
Recent advancements in synthetic methodologies have highlighted the importance of such multifunctional intermediates like 3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride. For example, transition-metal-catalyzed reactions have enabled the efficient transformation of halogenated pyridines into a wide array of pharmacologically relevant scaffolds. The combination of these features makes this compound an attractive building block for designing novel therapeutic agents targeting various diseases.
In the context of drug discovery, pyridine derivatives remain a cornerstone due to their diverse biological activities and favorable pharmacokinetic properties. The specific substitution pattern of 3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride positions it as a valuable precursor for generating novel molecules with potential applications in oncology, inflammation, and infectious diseases. Researchers have leveraged similar scaffolds to develop kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
The reactivity of the carbonyl chloride group allows for rapid derivatization into esters or amides through nucleophilic attack. This property is particularly useful in library synthesis efforts where diverse functional groups need to be introduced efficiently. Additionally, the electron-withdrawing nature of both the difluoromethyl and carbonyl groups can modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets.
From a computational chemistry perspective, the electronic distribution and steric environment around this compound can be modeled to predict its binding mode to potential targets. Such studies are increasingly integral to rational drug design, allowing researchers to optimize lead compounds before proceeding to costly experimental synthesis and testing. The presence of multiple reactive sites makes this molecule an excellent candidate for structure-activity relationship (SAR) studies.
The agrochemical industry also benefits from compounds like 3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride, where pyridine derivatives are commonly used as intermediates in pesticide and herbicide formulations. The unique combination of substituents enhances both potency and selectivity in crop protection agents.
In conclusion,3-(Difluoromethyl)-4,6-diiodopyridine-2-carbonyl chloride (CAS No. 1805007-18-4) represents a synthetically versatile intermediate with significant potential in pharmaceutical and agrochemical applications. Its structural features—particularly the difluoromethyl, iodo, and carbonyl chloride functionalities—make it an invaluable tool for medicinal chemists seeking to develop novel bioactive molecules.
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